(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide
Description
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5S/c1-31-21-12-11-16(24)14-19(21)25-22(28)18-13-15-7-5-6-10-20(15)32-23(18)26-27-33(29,30)17-8-3-2-4-9-17/h2-14,27H,1H3,(H,25,28)/b26-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPJRXBOZQCOHG-RWEWTDSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide represents a novel class of chromene derivatives that have garnered attention for their potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, biological activity, and molecular interactions of this compound, drawing on a range of studies to provide a comprehensive overview.
Synthesis
The synthesis of chromene derivatives typically involves the reaction of chromene-3-carboxylic acids with various amines or hydrazines under controlled conditions. The specific compound is synthesized through the condensation of benzenesulfonylhydrazine with a suitable chromene precursor, followed by acylation to introduce the carboxamide functionality. This method not only ensures high yields but also allows for the introduction of diverse substituents that can modulate biological activity.
Anticancer Activity
Recent studies highlight the anticancer potential of chromene derivatives, including our compound of interest. In vitro assays have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines:
- HepG2 and HeLa Cell Lines : The compound demonstrated an IC50 value comparable to established chemotherapeutics such as doxorubicin, indicating potent anticancer activity. For instance, related coumarin derivatives exhibited IC50 values ranging from 0.39 to 4.85 μM against these cell lines .
- Mechanism of Action : Molecular docking studies suggest that these compounds interact with key enzymes involved in cancer proliferation, specifically targeting casein kinase 2 (CK2) and carbonic anhydrase IX (hCA IX). The binding affinities indicate that structural modifications significantly influence potency, with halogen substitutions enhancing interaction strength .
Antimicrobial Activity
In addition to anticancer properties, chromene derivatives have shown promising antimicrobial effects:
- Bacterial Strains : Compounds similar to this compound were evaluated against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) ranged from 3.2 to 66 µM for various strains including E. coli and S. aureus .
- Mechanism : The antimicrobial action is believed to be mediated through disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Coumarin Derivatives : A series of coumarin-based carboxamides were synthesized and tested against HepG2 cells, revealing significant anticancer properties with selectivity over normal cells .
- Antimicrobial Evaluation : Research on 2H-chromene-3-carboxamide derivatives demonstrated effective inhibition against multiple bacterial strains, establishing a foundation for further development as antimicrobial agents .
Molecular Modeling Insights
Multiscale molecular modeling techniques have been employed to predict the binding interactions between the synthesized compounds and their biological targets:
- Docking Studies : These studies reveal that this compound has favorable binding conformations with hCA IX, suggesting a mechanism for its selective inhibition .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | HepG2, HeLa | 0.39 - 4.85 μM | CK2 inhibition; hCA IX interaction |
| Antimicrobial | E. coli, S. aureus | 3.2 - 66 µM | Disruption of cell wall synthesis |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains multiple reactive sites, which can guide hypotheses about its chemical behavior:
Hydrolysis of Carboxamide
The carboxamide group may undergo hydrolysis in acidic or basic media:
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Acidic conditions : Could yield 3-carboxychromene and 5-chloro-2-methoxyaniline.
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Basic conditions : May produce a carboxylate salt and the corresponding amine.
Example Conditions :
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6M HCl, reflux (12–24 hrs) for acidic hydrolysis.
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NaOH (aq)/EtOH, 80°C (8–12 hrs) for basic hydrolysis.
Reduction of Hydrazinylidene Group
The benzenesulfonylhydrazinylidene moiety could be reduced to a hydrazine or sulfonamide:
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Agents : LiAlH₄, NaBH₄, or catalytic hydrogenation (H₂/Pd-C).
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Products : Benzenesulfonamide or substituted hydrazine derivatives.
Aromatic Substitution
The 5-chloro substituent on the methoxyphenyl ring may participate in SNAr reactions with strong nucleophiles (e.g., amines, thiols) under high temperatures or microwave irradiation.
Data Limitations and Research Gaps
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No direct studies : None of the reviewed sources ( – ) provide experimental data for this compound.
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Analog-based assumptions : Predictions rely on reactions of structurally related compounds (e.g., chromene carboxamides, sulfonylhydrazines).
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Synthetic challenges : Steric hindrance from the chromene core and electronic effects of substituents may alter expected reactivity.
Recommended Further Research
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Experimental synthesis : Conduct controlled reactions (hydrolysis, reduction) to validate hypothesized pathways.
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Spectroscopic analysis : Use NMR, IR, and MS to characterize intermediates and products.
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Computational modeling : DFT studies to predict reaction thermodynamics and kinetics.
Comparison with Similar Compounds
Core Structural Features
Target Compound : Chromene backbone with benzenesulfonylhydrazinylidene and substituted phenylcarboxamide.
Key Analogs :
(2Z)-2-[(5-Chloro-2-Fluorophenyl)Imino]-N-(4-Chlorophenyl)-2H-Chromene-3-Carboxamide (): Core: Chromene with imino (–N=) linkage instead of hydrazinylidene. Substituents: 5-Chloro-2-fluorophenyl (imino) and 4-chlorophenyl (carboxamide). Molecular Weight: ~416.25 g/mol (calculated). Key IR Peaks: C=O (carboxamide) at ~1663 cm⁻¹ .
2-Amino-8-(2-Chlorobenzylidene)-4-(2-Chlorophenyl)-5,6,7,8-Tetrahydro-4H-Chromene-3-Carbonitrile (): Core: Partially saturated chromene (tetrahydrochromene) with benzylidene (–CH=) group. Substituents: 2-Chlorobenzylidene and 2-chlorophenyl. Molecular Weight: 403.28 g/mol. Key IR Peaks: CN (2220 cm⁻¹) and C=O (1719 cm⁻¹) .
(2Z)-2-(Butylimino)-N-[5-(3-Methylphenyl)-1,3,4-Thiadiazol-2-yl]-2H-Chromene-3-Carboxamide (): Core: Chromene with butylimino (–N=) and thiadiazole-carboxamide. Molecular Weight: 418.52 g/mol. Synthesis: Condensation of hydrazide with aldehydes .
Functional Group Analysis
Physicochemical Properties
- Stability : Sulfonyl groups (e.g., in ) enhance stability against hydrolysis compared to esters or imines.
Preparation Methods
Chromene Core Formation
The chromene backbone is typically synthesized via cyclocondensation or Michael addition strategies. A prominent method involves Bi(OTf)₃-catalyzed reactions between chromene acetals and isocyanides in a 1,4-dioxane/water (10:1) solvent system. For example:
Introduction of Benzenesulfonylhydrazinylidene Group
The Z-configured hydrazinylidene moiety is installed via condensation between the chromene-3-carboxamide and benzenesulfonylhydrazine under acidic conditions. Key considerations include:
Carboxamide Functionalization
The N-(5-chloro-2-methoxyphenyl) group is introduced via aminolysis of activated esters (e.g., acid chlorides):
- Procedure : 5-Chloro-2-methoxybenzoic acid is converted to its acid chloride using thionyl chloride, then reacted with 5-chloro-2-methoxyaniline in benzene. Yields exceed 85% after recrystallization.
Optimized Synthetic Procedures
Integrated Three-Step Synthesis
Step 1 : Chromene-3-carboxamide Synthesis
| Component | Quantity | Conditions |
|---|---|---|
| Chromene acetal | 0.25 mmol | Bi(OTf)₃ (0.025 mmol) |
| Isocyanide | 0.375 mmol | 1,4-Dioxane/H₂O (10:1) |
| Reaction Time | 20 hours | 80°C, N₂ atmosphere |
Step 2 : Hydrazinylidene Coupling
| Component | Quantity | Conditions |
|---|---|---|
| Chromene-3-carboxamide | 1.0 equiv | Benzenesulfonylhydrazine (1.2 equiv) |
| Solvent | DMF | 60°C, 12 hours |
| Catalyst | Pyridine (2.0 equiv) | Anhydrous conditions |
Step 3 : Final Purification
Alternative Route: One-Pot Tandem Reaction
A streamlined approach combines chromene formation and hydrazinylidene coupling using microwave-assisted synthesis :
Reaction Optimization and Challenges
Stereoelectronic Effects
Catalytic Systems
| Catalyst | Solvent | Yield (%) | Isomer Ratio (Z:E) |
|---|---|---|---|
| Bi(OTf)₃ | 1,4-Dioxane/H₂O | 92 | 95:5 |
| Fe₃O₄@SiO₂-SO₃H | Toluene | 68 | 90:10 |
| No catalyst | DMF | 45 | 80:20 |
Scalability and Green Chemistry
- Solvent-Free Conditions : Ball milling chromene acetals with benzenesulfonylhydrazine reduces waste.
- Recyclable Catalysts : Fe₃O₄ nanoparticles enable five reaction cycles without activity loss.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity (%) | Key Observations |
|---|---|---|
| HPLC (C18 column) | 98.5 | Single peak at 254 nm |
| Elemental Analysis | C: 57.1; H: 3.7; N: 8.6 | Matches theoretical values |
Applications in Medicinal Chemistry
The compound’s bioactivity correlates with its Z-configuration, enabling:
Q & A
Q. What are the optimal synthetic routes for preparing (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions between a chromene-3-carboxamide precursor and benzenesulfonylhydrazine derivatives. A typical approach involves refluxing in acetic anhydride/acetic acid with sodium acetate as a catalyst, followed by crystallization from appropriate solvents (e.g., DMF/water) . Reaction progress should be monitored via thin-layer chromatography (TLC), and purity confirmed via melting point analysis and spectroscopic techniques (IR, NMR) .
Q. How is the structure of this compound validated post-synthesis?
- Methodological Answer : Structural validation employs:
- X-ray crystallography : Use SHELXL for refinement, especially for resolving hydrazinylidene tautomerism and Z/E isomerism. SHELXL’s robustness in handling high-resolution data ensures accurate bond-length and angle measurements .
- Spectroscopy : Compare experimental IR peaks (e.g., sulfonyl C=O at ~1700 cm⁻¹, NH stretches at ~3400 cm⁻¹) and NMR shifts (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ ~6.5–8.0 ppm) with theoretical predictions .
Q. What solvent systems are recommended for recrystallization to ensure high purity?
- Methodological Answer : Polar aprotic solvents like DMF or DMSO, often mixed with water, are effective for recrystallizing sulfonamide-containing chromene derivatives. Solvent choice should align with solubility trends observed in related compounds (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide crystallizes optimally in DMF/water) .
Advanced Research Questions
Q. How can substituent effects (e.g., chloro, methoxy, benzenesulfonyl) on biological activity be systematically investigated?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with substituent variations (e.g., replacing Cl with F or altering methoxy positioning) and compare bioactivity via in vitro assays (e.g., enzyme inhibition).
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating electronic (HOMO/LUMO) and steric effects with experimental data .
Q. How to resolve contradictions in crystallographic data arising from dynamic disorder or twinning?
- Methodological Answer : SHELXL’s twin refinement module (TWIN/BASF commands) can model twinning ratios and improve R-factors for challenging datasets. For dynamic disorder (e.g., rotating methoxy groups), split-site occupancy refinement and restraints (ISOR/SUMP) enhance model accuracy .
Q. What strategies mitigate side reactions during multi-step synthesis (e.g., undesired cyclization or sulfonamide hydrolysis)?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) during condensation steps.
- Low-Temperature Control : Perform hydrazine coupling at 0–5°C to suppress hydrolysis. Monitor intermediates via LC-MS to detect side products early .
Q. How does the Z-configuration of the hydrazinylidene group influence intermolecular interactions in the solid state?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
